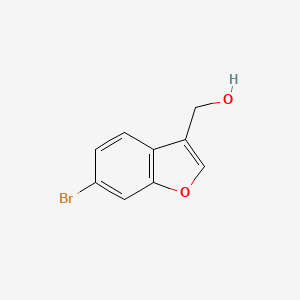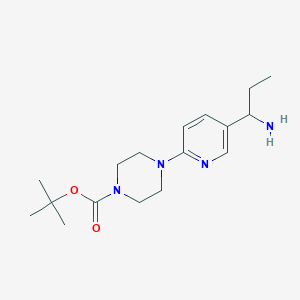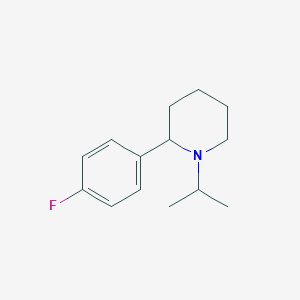
2-(4-Fluorophenyl)-1-isopropylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-isopropylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorophenyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isopropylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isopropylamine.
Formation of Schiff Base: 4-fluorobenzaldehyde reacts with isopropylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1-isopropylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1-isopropylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)-1-methylpiperidine
- 2-(4-Fluorophenyl)-1-ethylpiperidine
- 2-(4-Fluorophenyl)-1-propylpiperidine
Uniqueness
2-(4-Fluorophenyl)-1-isopropylpiperidine is unique due to the presence of the isopropyl group, which influences its pharmacokinetic properties and receptor binding affinity. Compared to its analogs, this compound may exhibit different metabolic stability and bioavailability, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H20FN |
|---|---|
Peso molecular |
221.31 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C14H20FN/c1-11(2)16-10-4-3-5-14(16)12-6-8-13(15)9-7-12/h6-9,11,14H,3-5,10H2,1-2H3 |
Clave InChI |
FKSUKGOYZJUGNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCCC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


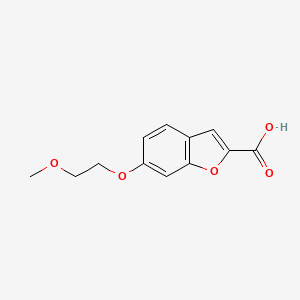
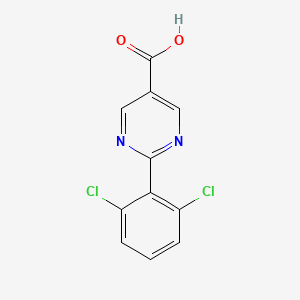
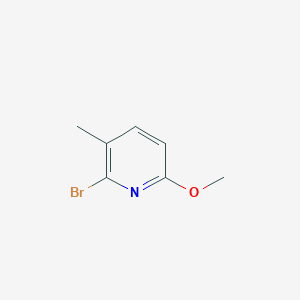
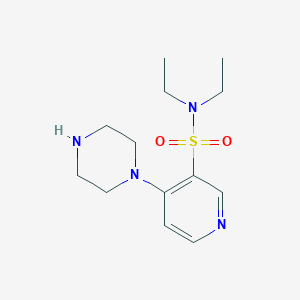
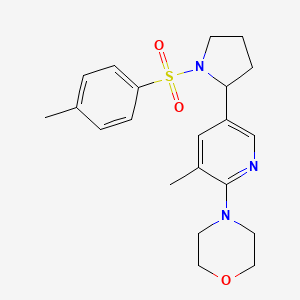
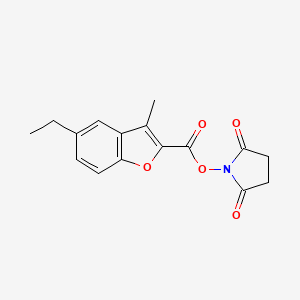
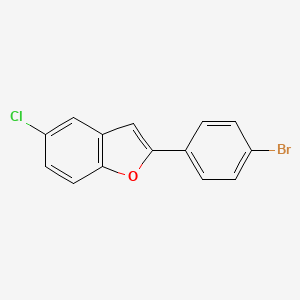
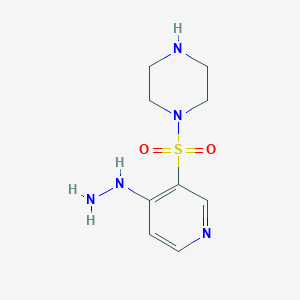

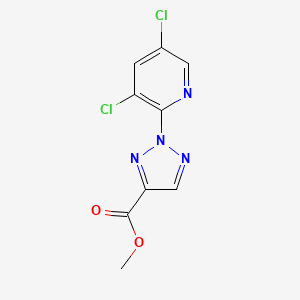
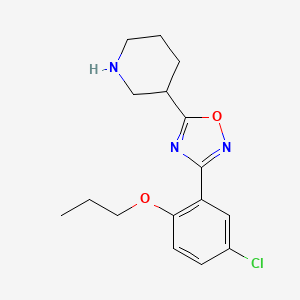
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
